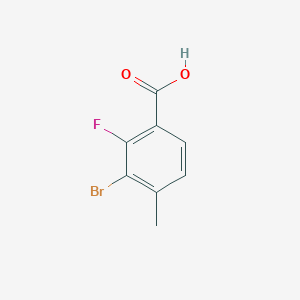

3-Bromo-2-fluoro-4-methylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-fluoro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWACXGVBBELRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287730 | |

| Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427382-06-6 | |

| Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427382-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-fluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Fluoro 4 Methylbenzoic Acid

Strategic Retrosynthesis of the Substituted Benzoic Acid Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. pressbooks.pubyoutube.com This process involves "disconnections" of chemical bonds to identify potential precursors.

A primary retrosynthetic approach involves the disconnection of the carbon-halogen bonds. numberanalytics.com By performing a functional group interconversion (FGI), one can envision precursors where either the bromine or the fluorine atom is absent.

C-Br Disconnection: Disconnecting the C-Br bond at position 3 leads to 2-fluoro-4-methylbenzoic acid as a key precursor. The forward reaction would be a regioselective electrophilic bromination. The success of this step is highly dependent on the directing effects of the fluorine, methyl, and carboxylic acid groups.

C-F Disconnection: Alternatively, disconnecting the C-F bond at position 2 suggests 3-bromo-4-methylbenzoic acid as an intermediate. The corresponding forward reaction would involve an electrophilic or nucleophilic fluorination reaction. A common method for introducing a fluorine atom into a specific position on an aromatic ring is the Balz-Schiemann reaction, which proceeds via a diazonium salt intermediate.

Another fundamental retrosynthetic strategy is the disconnection of the C1-carboxyl bond. This leads to a precursor molecule, 1-bromo-2-fluoro-4-methylbenzene .

The forward synthesis from this precursor could be achieved through several methods:

Grignard Reaction: Formation of a Grignard reagent by reacting the aryl bromide with magnesium, followed by quenching with solid carbon dioxide (dry ice) and acidic workup. A similar pathway is used to produce 3-fluoro-4-methyl-benzoic acid from 2-fluoro-4-bromotoluene. prepchem.com

Lithiation: Reaction with an organolithium reagent (like n-butyllithium or tert-butyllithium) at low temperatures to form an aryllithium species, followed by carboxylation with carbon dioxide. chemicalbook.com

Oxidation of the Methyl Group: If the precursor is 3-bromo-2-fluorotoluene, the carboxylic acid can be introduced by oxidizing the methyl group. chemicalbook.comguidechem.com This is a powerful method, often employing strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

This retrosynthetic analysis provides a roadmap, suggesting that a plausible starting material is 2-fluorotoluene (B1218778) or a related derivative.

Direct and Convergent Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis routes can be devised. The key challenge lies in controlling the regiochemistry of the substitution reactions.

Electrophilic aromatic substitution is the cornerstone for functionalizing the benzene (B151609) ring. organicchemistrytutor.com The directing effects of the substituents are critical for achieving the desired isomer. wikipedia.orgunizin.orglibretexts.org

Activating Groups: The methyl group (-CH₃) is an activating group, directing incoming electrophiles to the ortho and para positions.

Deactivating Groups: Halogens, like fluorine (-F), are deactivating yet are also ortho and para directors. The carboxylic acid group (-COOH) is a deactivating group and a meta director.

A highly logical route to 3-Bromo-2-fluoro-4-methylbenzoic acid starts with 2-fluorotoluene. The synthesis would proceed in two main steps: regioselective bromination followed by oxidation of the methyl group.

Bromination of 2-Fluorotoluene: In 2-fluorotoluene, the fluorine atom is at C2 and the methyl group is at C1. However, for the target molecule, a more relevant starting material would be 2-fluoro-4-methyltoluene (not a standard name, should be 3-fluorotoluene or other isomers) or more logically, starting from 2-fluoro-4-methylbenzoic acid or its precursor 2-fluoro-4-methyltoluene (3-fluoro-p-xylene) . Let's consider the bromination of 2-fluorotoluene . The methyl group activates the ortho (C6) and para (C4) positions. The fluorine atom also directs ortho (C3) and para (C5). The combined effect would lead to a mixture of products.

A more strategic precursor is 2-fluoro-4-methylbenzoic acid . Here, the activating -CH₃ group and the deactivating -F group are ortho, para directors, while the -COOH group is a meta director. The position C3 is ortho to the fluorine and meta to the carboxylic acid. The position C5 is para to the fluorine and ortho to the methyl group. The directing effects are complex, but bromination at the C3 position is plausible due to the strong ortho-directing effect of the fluorine.

An alternative and perhaps more regioselective approach starts with 2-fluoro-4-methylaniline . The powerful activating and ortho-directing amino group would strongly favor bromination at the C3 position. The amino group could then be removed or converted to the carboxylic acid.

The choice of brominating agent is also crucial for regioselectivity. nih.gov While molecular bromine (Br₂) with a Lewis acid is common, reagents like N-Bromosuccinimide (NBS) can offer milder conditions and different selectivity. nih.gov

Table 1: Regioselective Bromination Conditions

| Precursor | Brominating Agent | Catalyst/Solvent | Expected Major Product Position |

|---|---|---|---|

| 2-Fluoro-4-methylbenzoic acid | Br₂ | FeBr₃ | Position 3 or 5 |

| 2-Fluoro-4-methylaniline | NBS | Acetonitrile | Position 3 |

Oxidation: Once the bromine is installed at C3 on a toluene (B28343) precursor (e.g., 3-bromo-2-fluoro-4-methyltoluene), the final step is the oxidation of the methyl group to a carboxylic acid. This is a standard transformation.

Table 2: Oxidation Reaction Parameters

| Reagent | Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic, heat, followed by acid workup |

| Chromic Acid (H₂CrO₄) | Generated from Na₂Cr₂O₇/H₂SO₄ |

An alternative strategy involves introducing the fluorine atom as a later step in the synthesis. This typically begins with an appropriately substituted aniline (B41778) derivative.

Precursor Synthesis: The synthesis would start from 3-bromo-4-methylbenzoic acid . Nitration of this compound would likely place a nitro group at the C2 position, directed by the meta-directing carboxylic acid and ortho-directing bromine. Reduction of the nitro group would yield 2-amino-3-bromo-4-methylbenzoic acid .

Balz-Schiemann Reaction: This classic reaction is a well-established method for introducing fluorine onto an aromatic ring. The process involves:

Diazotization: The amino group of the precursor is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures to form a diazonium salt.

Fluorination: The diazonium salt is then treated with fluoroboric acid (HBF₄) or sodium hexafluorophosphate (B91526) (NaPF₆) to form a thermally stable diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt decomposes it, releasing nitrogen gas and yielding the desired fluoroaromatic compound, 3-Bromo-2-fluoro-4-methylbenzoic acid.

This convergent approach, while potentially longer, offers excellent control over the position of the fluorine atom.

Carboxylation Methodologies

Carboxylation represents a direct and efficient approach for introducing a carboxylic acid functional group onto an aromatic ring. For the synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid, several methods are plausible, involving palladium catalysis or the use of organometallic reagents.

Palladium-Catalyzed Carbonylative Synthesis from Aryl Halides

Palladium-catalyzed carbonylation is a powerful technique for converting aryl halides into carboxylic acid derivatives. This methodology involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst. For the synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid, a suitable precursor would be 1,3-dibromo-2-fluoro-4-methylbenzene.

The reaction proceeds via an oxidative addition of the aryl bromide to a Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond. The resulting acyl-palladium complex can then be cleaved by a nucleophile, such as water, to yield the desired carboxylic acid. Systematic studies on the carbonylative transformation of 1-bromo-2-fluorobenzenes have demonstrated the effectiveness of this approach for creating complex heterocyclic structures, indicating the viability of the C-Br bond activation in the presence of a C-F bond. nih.gov

Table 1: Proposed Palladium-Catalyzed Carbonylation

| Precursor | Reagents | Catalyst | Product |

|---|

Reductive Carboxylation of Aryl Triflates

Aryl triflates, which can be synthesized from the corresponding phenols, are excellent substrates for palladium-catalyzed cross-coupling reactions, including carboxylation. The synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid via this route would begin with the preparation of 3-bromo-2-fluoro-4-methylphenol, which is then converted to its triflate.

This aryl triflate can undergo a palladium-catalyzed reaction with a carbon monoxide source to introduce the carboxyl group. While some protocols use CO gas, others have developed methods using stable CO precursors like chromium hexacarbonyl (Cr(CO)₆) for the synthesis of aryl esters from aryl triflates, a process that could be adapted for carboxylic acid synthesis. rsc.org This method offers an alternative to using aryl halides and can be advantageous depending on precursor availability.

Carboxylation of Organometallic Reagents with Carbon Dioxide

A classic and widely used method for synthesizing benzoic acids is the carboxylation of organometallic reagents, such as Grignard or organolithium reagents, with carbon dioxide. This approach involves two main steps: the formation of the organometallic intermediate and its subsequent reaction with CO₂.

To synthesize 3-Bromo-2-fluoro-4-methylbenzoic acid, a plausible precursor would be 1,3-dibromo-2-fluoro-4-methylbenzene. A selective metal-halogen exchange could be performed, for instance, by treating the dibromo compound with n-butyllithium at low temperature to form an organolithium species. This intermediate is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup to yield the final product. A similar strategy has been described for the synthesis of 3-fluoro-4-methyl-benzoic acid, where 2-fluoro-4-bromotoluene is reacted with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide. prepchem.com

Table 2: Proposed Carboxylation of Organometallic Reagent

| Precursor | Reagents | Intermediate | Product |

|---|

Multi-step Linear Synthesis Pathways

Multi-step syntheses provide an alternative approach, building the molecule sequentially through a series of reliable and well-understood reactions. These pathways often offer greater control over regioselectivity.

Acylation-Bromination-Oxidation Sequences

This multi-step approach involves the initial introduction of an acetyl group onto a simpler aromatic precursor, followed by bromination and subsequent oxidation of the acetyl group to a carboxylic acid. A patented process for the preparation of the isomeric 3-bromo-4-fluorobenzoic acid illustrates this sequence effectively. google.comgoogle.com The synthesis starts with fluorobenzene, which undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride. google.com The resulting 4-fluoroacetophenone is then brominated. The final step is the oxidation of the bromo-fluoro-acetophenone intermediate to the benzoic acid using a hypochlorite (B82951) solution (a haloform reaction). google.comgoogle.com

A similar pathway could be envisioned for 3-Bromo-2-fluoro-4-methylbenzoic acid, likely starting from 2-fluoro-4-methylacetophenone, followed by regioselective bromination and subsequent oxidation.

Table 3: Generalized Acylation-Bromination-Oxidation Sequence

| Starting Material | Step 1 (Acylation) | Step 2 (Bromination) | Step 3 (Oxidation) | Final Product |

|---|

Oxidation of Substituted Methylarene Precursors to Benzoic Acid

The oxidation of a methyl group on an aromatic ring is a fundamental transformation for the synthesis of benzoic acids. The direct precursor for 3-Bromo-2-fluoro-4-methylbenzoic acid through this route would be 2-bromo-3-fluoro-1,4-dimethylbenzene. One of the two methyl groups would be selectively oxidized to a carboxylic acid.

Strong oxidizing agents are typically employed for this conversion. For instance, the synthesis of 3-bromo-4-fluorobenzoic acid can be achieved by the oxidation of 3-bromo-4-fluorotoluene (B1266451) using potassium permanganate. google.com Another relevant example is the synthesis of 4-Bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene using a catalytic system of Co(OAc)₂ and NaBr with oxygen as the terminal oxidant, which is considered a greener chemistry approach. chemicalbook.com This latter method proceeds in high yield (88%). chemicalbook.com These examples demonstrate the feasibility of oxidizing a methyl group on a bromo-fluoro-substituted aromatic ring to produce the corresponding benzoic acid.

Table 4: Research Findings on Analogous Methylarene Oxidation

| Precursor | Oxidizing System | Product | Yield | Reference |

|---|---|---|---|---|

| 3-bromo-4-fluorotoluene | Potassium permanganate | 3-bromo-4-fluorobenzoic acid | Not specified | google.com |

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition-metal-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new chemical bonds. nih.gov This approach is highly valued for its atom and step economy. For benzoic acids, the carboxyl group can act as a native directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho position, to ensure high regioselectivity. nih.govrsc.org

Carboxyl-Directed C-H Halogenation (e.g., ortho-Iodination, meta-Bromination)

The carboxyl group is an effective directing group for the regioselective halogenation of benzoic acids. Palladium catalysts are frequently employed for these transformations. While ortho-C-H functionalization is common due to the formation of a stable five-membered palladacycle intermediate, methods for meta-C-H functionalization have also been developed. rsc.orgnih.gov These meta-directed reactions often require a specially designed template that bridges the carboxyl group and the meta-position. nih.govresearchgate.netresearchgate.net

For ortho-halogenation, the process generally involves the coordination of the carboxylate to the palladium center, followed by C-H activation to form a palladacycle. Subsequent reaction with a halogenating agent introduces the halogen atom at the ortho position. The development of bifunctional bidentate pyridone ligands has made these reactions more practical, eliminating the need for stoichiometric bases and expensive oxidants and expanding the substrate scope to include heterocyclic benzoic acids. nih.gov

Table 1: Examples of Carboxyl-Directed C-H Halogenation

| Catalyst/Ligand System | Halogenating Agent | Position | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(II) with Pyridone Ligands | N-X-succinimide (NXS) | ortho | (Hetero)Benzoic Acids | nih.gov |

Directed C-H Activation for Methylation or Other Alkylations

Similar to halogenation, the carboxyl group can direct the alkylation of C-H bonds. Palladium-catalyzed ortho-methylation of benzoic acids has been achieved using reagents like di-tert-butyl peroxide as the methyl source under oxidant and ligand-free conditions. nih.govacs.org Other methods utilize methyl boronic acids or alkyl halides as the coupling partners. rsc.org These reactions provide a direct route to synthesizing highly functionalized ortho-alkyl benzoic acids. nih.govacs.org The weakly coordinating nature of the carboxyl group is sufficient to direct the palladium catalyst to the ortho C-H bond, facilitating the alkylation process. nih.govacs.org

The selection of appropriate ligands can be crucial. For instance, in the palladium-catalyzed methylation of m-toluic acid, Boc-protected phenylalanine was identified as an effective ligand when using potassium methyltrifluoroborate (MeBF3K) as the methyl source. rsc.org

Table 2: Palladium-Catalyzed ortho-C-H Methylation of Benzoic Acids

| Methylating Reagent | Catalyst | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl peroxide | Palladium | External oxidant and ligand-free | Facile route using a weakly coordinating directing group | nih.govacs.org |

| Methyl boronic acids | Palladium | N/A | Synthesis of o-toluic acids | rsc.org |

Mechanistic Investigations of C-H Functionalization Pathways

Mechanistic studies are crucial for understanding and optimizing C-H functionalization reactions. For carboxyl-directed reactions, the generally accepted mechanism begins with the coordination of the carboxylate to the metal center (e.g., Palladium, Rhodium, Cobalt). nih.govrsc.orgacs.org This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered metallacycle intermediate. This intermediate then reacts with a coupling partner (e.g., a halogenating agent or an alkylating agent). The final step is typically reductive elimination or another pathway that regenerates the catalyst and releases the functionalized benzoic acid product.

In palladium-catalyzed reactions, the cycle often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. For instance, in C-H fluorination, the C-H activated palladacycle undergoes oxidation to a Pd(IV) species, which then reductively eliminates the C-F bond. chemrxiv.org For cobalt-catalyzed reactions, the mechanism may involve a Co(II)/Co(III) cycle where the C-H activation is the turnover-limiting step. nih.gov DFT (Density Functional Theory) calculations have been used to investigate these pathways, confirming that factors like the electronic properties of ligands can influence the rate-determining step of the reaction. mdpi.com

Photocatalytic and Decarboxylative Approaches

Photocatalytic and decarboxylative methods represent a paradigm shift in synthetic chemistry, utilizing light energy to drive reactions under mild conditions. researchgate.net These approaches are particularly useful for the synthesis of aryl halides from abundant carboxylic acid feedstocks. nih.govprinceton.edu

Ligand-to-Metal Charge Transfer (LMCT) Decarboxylative Halogenation

Ligand-to-metal charge transfer (LMCT) is a powerful concept in photocatalysis. researchgate.netrsc.org In the context of decarboxylative halogenation, a metal-carboxylate complex (often with copper or cerium) absorbs light, promoting an electron from the carboxylate ligand to the metal center. rsc.orgresearchgate.netnih.gov This photoexcitation event leads to the homolytic cleavage of the metal-oxygen bond, generating a carboxyl radical and a reduced metal species. nih.govchemrxiv.org The carboxyl radical rapidly loses carbon dioxide to form an aryl radical. researchgate.netchemrxiv.org

This strategy has been successfully applied to a broad range of (hetero)aryl carboxylic acids to synthesize chlorides, bromides, iodides, and even challenging fluorides. princeton.educhemrxiv.org The use of visible light and a copper catalyst provides a general and mild platform for these transformations. princeton.eduresearchgate.net

Table 3: LMCT Decarboxylative Halogenation of Aryl Carboxylic Acids

| Metal Catalyst | Light Source | Key Mechanistic Step | Product Scope | Reference(s) |

|---|---|---|---|---|

| Copper(II) | Visible Light / 365 nm LED | Photoinduced LMCT generates aryl radical | Aryl-Cl, Br, I, F | princeton.eduresearchgate.netchemrxiv.org |

| Cerium(III) | N/A | Cerium-mediated LMCT in water | Alkyl-Br, I, Cl | rsc.org |

Aryl Radical Intermediates in Halodecarboxylation Pathways

The generation of an aryl radical is the key step in these halodecarboxylation pathways. nih.govsemanticscholar.org Once formed via decarboxylation of the carboxyl radical, the aryl radical can be trapped by a suitable halogen source. princeton.edursc.org The specific pathway for halogenation depends on the desired halogen.

For Bromination and Iodination: The aryl radical can undergo an atom transfer reaction with a halogen atom source. princeton.edu

For Chlorination and Fluorination: The mechanism often involves the capture of the aryl radical by a copper(II) species to form a high-valent arylcopper(III) complex. This intermediate then undergoes reductive elimination to form the C-X (X = Cl, F) bond. princeton.eduresearchgate.net

The ability to generate aryl radicals under mild, photocatalytic conditions from readily available benzoic acids avoids the harsh conditions or pre-functionalized substrates required in many traditional methods. semanticscholar.orgnih.govelsevierpure.com This approach has proven effective for both electron-rich and electron-poor benzoic acids, showcasing its broad applicability. semanticscholar.orgrsc.org

Advanced Halogenation Techniques

The synthesis of halogenated aromatic compounds like 3-Bromo-2-fluoro-4-methylbenzoic acid often requires specialized methods to ensure the correct placement of each halogen. Traditional electrophilic aromatic substitution can lead to mixtures of isomers, necessitating the use of more advanced, regioselective techniques.

Selective Fluorination Methods (e.g., using Electrophilic Fluorinating Reagents)

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of the target molecule. Electrophilic fluorination has emerged as a powerful method for this transformation, offering an alternative to traditional nucleophilic methods. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond have become the tools of choice due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®. wikipedia.orgnih.gov These reagents are capable of delivering an electrophilic fluorine species ("F+") to an electron-rich aromatic ring.

For the synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid, a potential strategy would involve the fluorination of a suitable precursor, such as 3-bromo-4-methylbenzoic acid. The directing effects of the existing substituents (carboxyl, methyl, and bromo groups) would need to be carefully considered to achieve fluorination at the C-2 position. The electron-withdrawing carboxyl group directs meta, while the methyl group directs ortho and para. The interplay of these electronic effects determines the regiochemical outcome. In some cases, the use of Lewis or Brønsted acids can enhance the reactivity of the fluorinating agent and influence the selectivity of the reaction.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Characteristics |

|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. wikipedia.org |

| Selectfluor® | F-TEDA-BF4 | Highly reactive, stable, and widely used for various fluorinations. nih.gov |

Directed Ortho-Metalation Followed by Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a substituent with high regioselectivity.

The carboxylic acid group, or more specifically its conjugate base, the carboxylate, can act as a directing group for ortho-lithiation. organic-chemistry.org For a potential synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid, one could envision starting with 2-fluoro-4-methylbenzoic acid. The fluorine and carboxylate groups would direct the lithiation. The carboxylate is a stronger directing group and would primarily direct the metalation to the ortho position. Subsequent quenching of the lithiated intermediate with a bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, would introduce the bromine atom at the C-3 position.

Alternatively, starting with 3-bromo-4-methylbenzoic acid, the carboxylate group would direct lithiation to the C-2 position, and subsequent reaction with an electrophilic fluorine source could install the fluorine atom. The choice of the starting material and the sequence of halogenation would be critical for a successful synthesis.

Comparative Analysis of Synthetic Routes

The synthesis of a multi-substituted compound like 3-Bromo-2-fluoro-4-methylbenzoic acid can potentially be achieved through various synthetic pathways. A comparative analysis of these routes is essential to identify the most efficient and practical approach.

Regioselectivity and Stereoselectivity Control

Regioselectivity is a paramount concern in the synthesis of 3-Bromo-2-fluoro-4-methylbenzoic acid. The relative positions of the three different substituents on the benzene ring must be precisely controlled.

In a route involving electrophilic halogenation, the inherent directing effects of the substituents on the starting material play a crucial role. For instance, in the bromination of 4-fluoro-3-methylbenzoic acid, the activating methyl group and the deactivating but ortho, para-directing fluorine atom would influence the position of the incoming bromine. This can often lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

In contrast, a route employing directed ortho-metalation offers superior regiochemical control. wikipedia.org By choosing a starting material with a powerful directing group, such as the carboxylate in a benzoic acid derivative, functionalization can be precisely targeted to the ortho position. organic-chemistry.org For example, the lithiation of 2-fluoro-4-methylbenzoic acid, directed by the carboxylate group, would lead to the formation of an aryllithium species at the C-3 position, which can then be brominated. This method largely avoids the formation of other regioisomers.

As the target molecule is achiral, stereoselectivity is not a factor in its synthesis.

Yield Optimization and Process Efficiency

A synthesis based on directed ortho-metalation, while requiring strictly anhydrous conditions and cryogenic temperatures, can be highly efficient due to its high regioselectivity, often leading to cleaner reactions and simpler purification procedures. The optimization of a DoM protocol would involve fine-tuning the reaction parameters such as the choice of organolithium reagent, solvent, temperature, and the electrophilic quenching agent to maximize the yield of the desired product.

For example, the synthesis of 3-bromo-2-methylbenzoic acid has been achieved in 63.4% yield via a lithiation-carboxylation sequence. chemicalbook.com While not identical, this provides an indication of the yields that can be expected from such a route.

Scalability for Industrial Synthesis

The scalability of a synthetic route is a critical consideration for the potential industrial production of 3-Bromo-2-fluoro-4-methylbenzoic acid. Factors such as the cost and availability of starting materials, the safety of the reagents and reaction conditions, and the robustness of the process are all important.

Routes involving standard reactions like nitration, bromination, and oxidation are often favored in industrial settings. For instance, the industrial production of substituted benzoic acids can be achieved through the liquid-phase oxidation of the corresponding substituted toluenes, a process that is often scalable. google.com A patent for the preparation of 3-bromo-4-fluorobenzoic acid describes a process starting from fluorobenzene, which undergoes acylation, bromination, and then haloform reaction, suggesting a pathway that is amenable to large-scale production. google.com

While highly effective at the lab scale, the use of organolithium reagents in directed ortho-metalation presents challenges for large-scale industrial synthesis due to their pyrophoric nature and the need for very low temperatures. However, with the increasing availability of specialized industrial equipment for handling such reagents and conducting cryogenic reactions, DoM is becoming a more viable option for the commercial synthesis of complex, high-value molecules. Continuous flow reactors are also being explored to improve the safety and efficiency of using highly reactive intermediates on a larger scale.

Table 2: Comparison of Synthetic Strategies

| Feature | Electrophilic Halogenation | Directed Ortho-Metalation (DoM) |

|---|---|---|

| Regioselectivity | Moderate to low, dependent on directing group effects. | High, controlled by the position of the directing group. |

| Reaction Conditions | Often milder, but can require strong acids. | Requires cryogenic temperatures and inert atmosphere. |

| Reagents | Standard halogenating agents. | Pyrophoric organolithium reagents. |

| Yield & Purity | Can be lower due to isomer formation. | Often higher with cleaner product profiles. |

| Scalability | Generally more straightforward to scale up. | Can be challenging but is becoming more feasible. |

Spectroscopic and Structural Analysis of 3-Bromo-2-fluoro-4-methylbenzoic Acid: Data Unavailability

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a lack of detailed experimental spectroscopic data for the compound 3-Bromo-2-fluoro-4-methylbenzoic acid . While the compound is listed in several chemical supplier catalogs, scholarly articles containing its synthesis, characterization, and in-depth spectroscopic analysis are not available. biosynth.comepa.gov

Consequently, it is not possible to provide a thorough and scientifically accurate article based on detailed research findings for the specified outline, which includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Generating content for these sections without verifiable experimental data would be speculative and would not meet the required standards of scientific accuracy. Information on related but structurally different compounds, such as 3-bromo-4-methylbenzoic acid or 3-bromo-4-fluorobenzoic acid, cannot be substituted as spectroscopic data is highly specific to the unique electronic and structural environment of each individual molecule. chemicalbook.comnih.govspectrabase.comsigmaaldrich.com

Until research detailing the empirical spectroscopic characterization of 3-Bromo-2-fluoro-4-methylbenzoic acid is published, a detailed analysis as requested cannot be completed.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Fluoro 4 Methylbenzoic Acid

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a vital tool, complementary to infrared (IR) spectroscopy, for analyzing the vibrational modes of 3-bromo-2-fluoro-4-methylbenzoic acid. The technique is particularly sensitive to the vibrations of the non-polar bonds within the molecule, such as the carbon-carbon bonds of the aromatic ring and the carbon-bromine bond.

Analysis of analogous compounds, such as 3-bromo-4-methylbenzoic acid, provides insight into the expected Raman shifts. nih.govspectrabase.com Key vibrational modes anticipated for 3-bromo-2-fluoro-4-methylbenzoic acid would include:

Aromatic C-C Stretching: Strong bands are expected in the 1580-1620 cm⁻¹ region, characteristic of the phenyl ring stretching vibrations.

Carboxylic Acid C=O Stretching: A prominent peak for the carbonyl stretch is typically observed around 1630-1680 cm⁻¹. In solid-state spectra of carboxylic acids, this peak is often at a lower wavenumber due to the formation of hydrogen-bonded dimers.

Ring Breathing Modes: A sharp, intense peak, characteristic of the benzene (B151609) ring's symmetric breathing vibration, is expected near 1000 cm⁻¹.

C-F and C-Br Stretching: The carbon-fluorine stretching vibration would likely appear in the 1200-1300 cm⁻¹ range, while the carbon-bromine stretch is expected at a lower frequency, typically between 500-700 cm⁻¹.

Methyl Group Vibrations: C-H stretching and bending modes associated with the 4-methyl group would also be present.

These characteristic peaks provide a unique "fingerprint," allowing for structural confirmation and analysis of molecular symmetry.

Table 1: Predicted Raman Shifts for 3-Bromo-2-fluoro-4-methylbenzoic Acid

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C=C Stretch | 1580 - 1620 | Typically a strong, sharp peak characteristic of the phenyl ring. |

| Carboxylic Acid C=O Stretch | 1630 - 1680 | Position can be influenced by hydrogen bonding. |

| Aromatic Ring Breathing | ~1000 | Often a sharp and intense band. |

| C-F Stretch | 1200 - 1300 | Vibration involving the fluorine substituent. |

| C-Br Stretch | 500 - 700 | Vibration involving the heavier bromine substituent. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of 3-bromo-2-fluoro-4-methylbenzoic acid. The calculated monoisotopic mass of the molecule (C₈H₆BrFO₂) is 231.9535 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm this exact mass, providing unambiguous validation of the elemental formula. A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. This distinctive isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

Table 2: Isotopic Distribution for the Molecular Ion of 3-Bromo-2-fluoro-4-methylbenzoic Acid

| Isotopologue Formula | Isotope Composition | Calculated Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₈H₆⁷⁹BrFO₂ | ¹²C₈¹H₆⁷⁹Br¹⁹F¹⁶O₂ | 231.9535 | 100.0 |

| C₈H₆⁸¹BrFO₂ | ¹²C₈¹H₆⁸¹Br¹⁹F¹⁶O₂ | 233.9515 | 97.3 |

The fragmentation pattern observed in an electron ionization (EI) mass spectrum provides critical information for structural elucidation. For aromatic carboxylic acids, fragmentation typically involves characteristic losses from the molecular ion. libretexts.orgdocbrown.info

Based on the structure of 3-bromo-2-fluoro-4-methylbenzoic acid and data from related compounds like 3-bromo-4-methylbenzoic acid, the following fragmentation pathways are anticipated nih.gov:

Loss of a Hydroxyl Radical (-•OH): A primary fragmentation pathway for benzoic acids is the loss of the hydroxyl group, leading to the formation of a stable acylium ion ([M-17]⁺).

Loss of the Carboxyl Group (-•COOH): Cleavage of the bond between the aromatic ring and the carboxyl group can result in the loss of a COOH radical, yielding an ion corresponding to the bromofluoromethyl-toluene cation ([M-45]⁺).

Loss of Carbon Monoxide (-CO): The acylium ion ([M-17]⁺) can further fragment by losing carbon monoxide to produce a bromofluoromethyl-phenyl cation.

Loss of Bromine (-•Br): Cleavage of the C-Br bond can also occur, leading to a fragment ion at [M-79/81]⁺.

Analyzing the precise masses of these fragments helps to piece together the molecular structure and confirm the positions of the substituents.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Bromo-2-fluoro-4-methylbenzoic Acid

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 215/217 | •OH | [C₈H₅BrFO]⁺ |

| 187/189 | •OH, CO | [C₇H₅BrF]⁺ |

| 187 | •COOH | [C₇H₅BrF]⁺ |

| 153 | •Br | [C₈H₆FO₂]⁺ |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for 3-bromo-2-fluoro-4-methylbenzoic acid is not publicly documented, data from the closely related compound 3-fluoro-4-methylbenzoic acid reveals key structural features that are highly likely to be conserved. researchgate.net

A study of 3-fluoro-4-methylbenzoic acid showed that molecules in the crystal lattice are linked by strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This interaction forms a classic centrosymmetric dimer, a common and highly stable supramolecular synthon for carboxylic acids. researchgate.netrsc.org The dihedral angle between the benzene ring and the carboxyl group in this analogue was found to be 6.2(1)°, indicating a nearly planar molecular conformation. researchgate.net

Table 4: Representative Crystal Data for Analogue 3-Fluoro-4-methylbenzoic Acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. nih.govmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

For substituted benzoic acids, polymorphism is a known phenomenon. researchgate.netrsc.org It can arise from different hydrogen-bonding patterns or variations in how the molecules pack together, often leading to different conformers (conformational polymorphism). nih.gov While no specific studies on the polymorphism of 3-bromo-2-fluoro-4-methylbenzoic acid have been reported, its potential to form different intermolecular interactions makes it a candidate for exhibiting this behavior. A comprehensive polymorphism screen, involving crystallization from various solvents under different conditions, would be necessary to identify and characterize any potential polymorphic forms.

Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like 3-Bromo-2-fluoro-4-methylbenzoic acid, the primary chromophore is the substituted benzene ring. The UV-Vis spectrum of such compounds is typically characterized by absorption bands arising from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions.

Detailed Research Findings

The electronic spectrum of benzoic acid and its derivatives generally displays two main absorption bands in the UV region. spcmc.ac.inrsc.org The first, often referred to as the B-band (or benzenoid B-band), is a high-intensity absorption typically found around 230 nm. rsc.orgresearchgate.net This band is attributed to a π → π* transition involving the π-electron system of the entire benzene ring conjugated with the carbonyl group of the carboxylic acid function. spcmc.ac.inrsc.org

A second, lower-intensity band, known as the C-band (or benzenoid fine-structure band), appears at longer wavelengths, generally between 270 and 280 nm. spcmc.ac.inresearchgate.net This absorption is also primarily due to a π → π* transition, though it is formally forbidden by symmetry rules in unsubstituted benzene, which accounts for its lower intensity. spcmc.ac.in In substituted benzoic acids, the presence of substituents breaks the symmetry of the benzene ring, leading to an increase in the intensity of this band. Furthermore, the presence of the carbonyl group and halogen atoms introduces non-bonding (n) electrons, which can give rise to weak n → π* transitions that may overlap with the C-band. spcmc.ac.in

The substituents on the benzene ring—bromo, fluoro, and methyl groups—influence the positions and intensities of these absorption bands through their electronic effects (inductive and resonance).

Halogens (Bromo and Fluoro): These are electron-withdrawing groups via the inductive effect but can act as electron-donating groups through resonance due to their lone pairs of electrons. libretexts.org This dual nature can lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. spcmc.ac.in The lone pairs on the halogen atoms also provide non-bonding electrons that could participate in n → π* transitions.

Methyl Group (-CH₃): This is a weak electron-donating group through hyperconjugation, which typically causes a slight bathochromic shift in the absorption maxima.

Carboxyl Group (-COOH): This group acts as an electron-withdrawing group and is a key part of the chromophore, extending the conjugation of the π-system. spcmc.ac.in

The expected electronic transitions and their approximate absorption regions are summarized in the table below.

| Absorption Band | Approximate λmax (nm) | Type of Electronic Transition | Chromophore |

|---|---|---|---|

| B-Band | ~230 - 245 | π → π | Substituted Benzene Ring conjugated with C=O |

| C-Band | ~275 - 290 | π → π | Substituted Benzene Ring |

| R-Band (often overlapped) | ~280 - 310 | n → π* | Carbonyl Group (C=O) and Halogen n-electrons |

Reactivity and Chemical Transformations of 3 Bromo 2 Fluoro 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for chemical transformations, including esterification, amidation, reduction, and decarboxylation. The reactivity of this group in 3-bromo-2-fluoro-4-methylbenzoic acid is influenced by the presence of the ortho-fluorine atom, which exerts a strong electron-withdrawing inductive effect and can participate in intramolecular interactions.

Esterification is a fundamental reaction of carboxylic acids. For aromatic acids, direct esterification with an alcohol under acidic catalysis (Fischer esterification) is a common method. Due to the steric hindrance provided by the ortho-fluorine and meta-bromo substituents, forcing conditions or more reactive reagents may be necessary for efficient conversion.

A general approach involves dissolving the carboxylic acid in the corresponding alcohol (e.g., methanol) and adding a strong acid catalyst like sulfuric acid or hydrogen chloride. Alternatively, more reactive acylating agents can be used. For instance, a procedure analogous to the synthesis of methyl 3-bromo-4-fluorobenzoate involves dissolving the acid in methanol (B129727) and adding acetyl chloride, which generates HCl in situ and drives the reaction. chemicalbook.com Another common method is the reaction with thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with an alcohol. prepchem.com

Table 1: Representative Conditions for Esterification of Substituted Benzoic Acids

| Method | Reagents | Solvent | Conditions | Product Example |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric Acid (H₂SO₄), Methanol | Methanol | Reflux | Methyl 4-bromo-2-methylbenzoate google.com |

The synthesis of Methyl 3-bromo-2-fluoro-4-methylbenzoate from the parent acid is an expected and straightforward transformation using these established methods.

The conversion of 3-bromo-2-fluoro-4-methylbenzoic acid to its corresponding amide derivatives typically proceeds through a two-step sequence. The carboxylic acid is first converted to a more reactive intermediate, most commonly an acyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This highly electrophilic acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. The use of a non-nucleophilic base is often required in the second step to neutralize the HCl byproduct.

Other derivatives, such as anhydrides and acyl azides, can also be synthesized from the carboxylic acid or its acyl chloride intermediate, providing further pathways for chemical elaboration.

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. guidechem.com The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the (3-bromo-2-fluoro-4-methylphenyl)methanol.

Reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reduction at an intermediate stage. Direct reduction is often not feasible due to the high reactivity of the aldehyde product compared to the starting carboxylic acid. Therefore, this conversion is usually achieved indirectly by first converting the carboxylic acid to a derivative like an acyl chloride or an ester, which can then be reduced to the aldehyde using less reactive, sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H). ncert.nic.in

The removal of the carboxylic acid group via decarboxylation is a synthetically useful transformation. Aromatic carboxylic acids are generally stable, and their decarboxylation often requires harsh conditions such as high temperatures, sometimes in the presence of a copper catalyst. nih.gov

However, the presence of substituents ortho to the carboxylic acid can significantly influence the reaction rate. nih.govcapes.gov.br Electron-withdrawing groups or groups capable of stabilizing a transition state can lower the activation energy for decarboxylation. researchgate.net For 3-bromo-2-fluoro-4-methylbenzoic acid, the ortho-fluoro substituent may facilitate the reaction compared to unsubstituted benzoic acid. The mechanism often involves the formation of an aryl anion or aryl radical intermediate, which is then protonated to yield the final product, 1-bromo-2-fluoro-4-methylbenzene. nih.gov Modern methods using photoredox or transition-metal catalysis can also achieve decarboxylation under milder conditions. nih.gov

Reactions Involving the Halogen Substituents

The presence of both bromine and fluorine on the aromatic ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond. This difference in reactivity enables selective substitution at the bromine position while leaving the fluorine atom intact. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. 3-Bromo-2-fluoro-4-methylbenzoic acid is an excellent substrate for these reactions, where the bromine atom is replaced by various organic groups.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups, including carboxylic acids. organic-chemistry.orgrsc.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.orgresearchgate.net This method is highly efficient for the synthesis of arylalkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. nih.gov This reaction is known for its high reactivity and functional group tolerance. nih.govnih.gov The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents.

Stille Coupling: The Stille coupling reaction involves the use of an organotin (stannane) reagent. organic-chemistry.org It is a versatile method with very few limitations on the coupling partners. organic-chemistry.orgwikipedia.org A major drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Biaryl organic-chemistry.org |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Arylalkyne organic-chemistry.org |

| Negishi | R-ZnX | Pd(PPh₃)₄ | Not required | Alkyl/Aryl/Vinyl arene nih.gov |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Not required | Alkyl/Aryl/Vinyl arene organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In the case of 3-Bromo-2-fluoro-4-methylbenzoic acid, the fluorine atom at the C2 position is the primary site for such reactions. The viability of this transformation is significantly influenced by the electronic environment of the aromatic ring.

The SNAr mechanism proceeds via a two-step addition-elimination pathway, initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this complex. masterorganicchemistry.com The reaction is greatly facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate through resonance or induction. masterorganicchemistry.com

For 3-Bromo-2-fluoro-4-methylbenzoic acid, the key substituents influencing the SNAr reaction at the C2-fluorine are:

Carboxyl Group (-COOH): Positioned ortho to the fluorine, this group acts as a moderate electron-withdrawing group, thereby activating the ring towards nucleophilic attack and stabilizing the Meisenheimer intermediate.

Bromo Group (-Br): Located ortho to the fluorine, it also contributes an electron-withdrawing inductive effect.

Fluorine (-F): Among the halogens, fluorine is the most effective leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, despite the C-F bond being the strongest carbon-halogen bond. imperial.ac.uk

The reaction is generally carried out with a variety of nucleophiles under basic conditions. The specific conditions and resulting products are dependent on the nucleophile used.

Table 1: Representative SNAr Reactions of 3-Bromo-2-fluoro-4-methylbenzoic Acid

| Nucleophile (Nu) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 3-Bromo-2-methoxy-4-methylbenzoic acid |

| Amine (R₂NH) | Diethylamine (HN(C₂H₅)₂) | 3-Bromo-2-(diethylamino)-4-methylbenzoic acid |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction used to convert organic halides into organometallic reagents, most commonly organolithium compounds. wikipedia.org This transformation is highly selective and depends on the relative reactivity of the carbon-halogen bonds. The established order of reactivity for this exchange is I > Br > Cl >> F. wikipedia.org

In 3-Bromo-2-fluoro-4-methylbenzoic acid, the significant difference in reactivity between the C-Br and C-F bonds allows for highly selective bromine-lithium exchange. The reaction is typically performed at low temperatures (e.g., -78 °C) using an alkyllithium reagent such as n-butyllithium (n-BuLi). The much less reactive C-F bond remains intact during this process. wikipedia.org

A critical consideration for this substrate is the presence of the acidic carboxylic acid proton. Organolithium reagents are strong bases and will readily deprotonate the -COOH group. Therefore, a minimum of two equivalents of the alkyllithium reagent is required: the first equivalent deprotonates the carboxylic acid, and the second performs the halogen-metal exchange.

The resulting aryllithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce new functional groups at the C3 position.

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench

| Step 1: Reagent | Step 2: Electrophile (E⁺) | Reagent Example | Final Product |

|---|---|---|---|

| 2.2 eq. n-BuLi, THF, -78°C | Carbon Dioxide (CO₂) | Dry Ice (solid CO₂) | 2-Fluoro-4-methylisophthalic acid |

| 2.2 eq. n-BuLi, THF, -78°C | Aldehyde | Benzaldehyde (PhCHO) | 3-(Hydroxy(phenyl)methyl)-2-fluoro-4-methylbenzoic acid |

Reactions Involving the Methyl Group

Benzylic Halogenation (e.g., to bromomethyl derivative)

The methyl group at the C4 position is a benzylic position, making its C-H bonds susceptible to free-radical halogenation. This reaction provides a route to introduce functionality at the methyl group without altering the aromatic ring or its other substituents. The most common and selective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like dibenzoyl peroxide, AIBN) or light (UV). wikipedia.orglscollege.ac.in

The reaction proceeds via a free-radical chain mechanism. The initiator generates a small concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position. This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring. jove.com This stabilized radical then reacts with a bromine source to form the bromomethyl product and regenerate a bromine radical, propagating the chain. youtube.com Using NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring. youtube.com

This reaction converts 3-Bromo-2-fluoro-4-methylbenzoic acid into 3-Bromo-4-(bromomethyl)-2-fluorobenzoic acid, a versatile intermediate for further synthesis.

Oxidation of the Methyl Group (e.g., to aldehyde, carboxylic acid)

The benzylic methyl group can be oxidized to higher oxidation states, such as an aldehyde or a carboxylic acid, using appropriate oxidizing agents. The presence of at least one benzylic hydrogen is a prerequisite for these reactions. youtube.com

Oxidation to Carboxylic Acid: Strong oxidizing agents can convert the methyl group into a carboxylic acid group. Common reagents for this transformation include hot alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup, or hot chromic acid (H₂CrO₄). youtube.comsavemyexams.com This vigorous oxidation completely replaces the alkyl side-chain with a -COOH group, regardless of its length, provided it has a benzylic hydrogen. The aromatic ring and its halogen substituents are generally resistant to these conditions. youtube.com This reaction would transform 3-Bromo-2-fluoro-4-methylbenzoic acid into 4-bromo-3-fluorophthalic acid.

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage requires milder and more controlled conditions to prevent over-oxidation to the carboxylic acid. Specific reagents are used to convert the methyl group to an intermediate that is resistant to further oxidation. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), is a classic method for this purpose. ncert.nic.in Another approach involves treatment with chromic oxide (CrO₃) in acetic anhydride (B1165640) to form a geminal diacetate, which can then be hydrolyzed to the aldehyde. ncert.nic.in These methods would yield 3-Bromo-2-fluoro-4-formylbenzoic acid.

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

Regioselectivity Influenced by Halogens, Methyl, and Carboxyl Groups

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. In a polysubstituted benzene (B151609) ring like 3-Bromo-2-fluoro-4-methylbenzoic acid, the regioselectivity of the reaction—the position where the new substituent attaches—is determined by the cumulative directing effects of the existing groups. libretexts.org The ring has two available positions for substitution: C5 and C6.

The directing influence of each substituent is summarized below:

-CH₃ (Methyl) at C4: An activating group that directs incoming electrophiles to its ortho (C3, C5) and para (C6) positions. libretexts.org

-F (Fluoro) at C2: A deactivating group that directs ortho (C3) and para (C6). libretexts.orgpressbooks.pub

-Br (Bromo) at C3: A deactivating group that directs ortho (C2, C4) and para (C6). libretexts.orgpressbooks.pub

-COOH (Carboxyl) at C1: A deactivating group that directs meta (C3, C5). libretexts.org

When directing effects are in conflict, the most powerful activating group generally controls the outcome. pressbooks.pub

Table 3: Analysis of Directing Effects for EAS on 3-Bromo-2-fluoro-4-methylbenzoic Acid

| Position | Directing Effects Favoring this Position | Directing Effects Opposing this Position | Net Effect |

|---|---|---|---|

| C5 | -CH₃ (ortho), -COOH (meta) | - | Moderately favored. Directed by the activating methyl group and the meta-directing carboxyl group. |

| C6 | -CH₃ (para), -F (para), -Br (para) | - | Strongly favored. The para positions relative to three different groups coincide here, including the activating methyl group. |

Based on this analysis, electrophilic aromatic substitution is strongly predicted to occur at the C6 position . The activating, para-directing effect of the methyl group is reinforced by the para-directing effects of both the fluorine and bromine atoms. Although the halogens are deactivating, their directing influence aligns with the activating methyl group to heavily favor the C6 position over the C5 position. The steric hindrance around C6 is also relatively low compared to other substituted positions, further supporting it as the most likely site of reaction.

Insufficient Information for Comprehensive Analysis of 3-Bromo-2-fluoro-4-methylbenzoic Acid's Reactivity

The unique substitution pattern of 3-Bromo-2-fluoro-4-methylbenzoic acid, featuring a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid group on the benzene ring, presents a complex electronic and steric environment. The interplay of these substituents would undoubtedly influence the regioselectivity and reaction rates of electrophilic aromatic substitution reactions such as nitration, sulfonation, and further halogenation. However, without specific research on this compound, any discussion of these reactions would be purely speculative and not based on established scientific findings.

Similarly, mechanistic investigations are contingent upon detailed studies of reaction pathways, transition states, and intermediate species. The absence of published research on the transformations of 3-Bromo-2-fluoro-4-methylbenzoic acid means that no data is available to construct a scientifically accurate analysis of its reaction mechanisms.

Consequently, the following sections on "Nitration, Sulfonation, and Additional Halogenation" and "Mechanistic Investigations of Key Transformations" cannot be populated with the requested detailed and scientifically accurate information at this time due to the absence of relevant research data. Further experimental and computational studies are required to elucidate the chemical behavior of this specific compound.

Lack of Specific Computational Studies on 3-Bromo-2-fluoro-4-methylbenzoic Acid Prevents Detailed Theoretical Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Ab Initio calculations, provides profound insights into the fundamental properties of molecules. These theoretical studies are instrumental in understanding a compound's geometry, electronic structure, and spectroscopic characteristics. For a given molecule, this typically involves:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure of the molecule and exploring its various possible conformations.

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These analyses help in predicting the molecule's reactivity and interaction sites.

Vibrational Frequency and Spectral Predictions: Calculating the theoretical infrared (IR) and Raman spectra, which aids in the experimental identification and characterization of the compound.

NMR Chemical Shift Predictions: Predicting the nuclear magnetic resonance (NMR) signals, which is a crucial tool for structure elucidation.

While general principles of computational chemistry and studies on analogous compounds such as 3-bromo-4-fluorobenzoic acid and 3-fluoro-4-methylbenzoic acid are available, the specific structural and electronic effects of the unique combination of bromo, fluoro, and methyl substituents at the 3, 2, and 4 positions, respectively, of the benzoic acid ring require a dedicated computational study. Without such a study, it is not possible to generate the specific data tables and detailed research findings requested for an in-depth analysis of 3-bromo-2-fluoro-4-methylbenzoic acid.

The absence of this specific data in the public domain means that a detailed article on its computational and theoretical chemistry, adhering to a rigorous scientific standard, cannot be produced at this time. Such an endeavor would necessitate performing original theoretical calculations, which is beyond the scope of this response.

Computational and Theoretical Chemistry Studies of 3 Bromo 2 Fluoro 4 Methylbenzoic Acid

Reaction Mechanism and Kinetics Modeling

No targeted studies on the reaction mechanisms or kinetics involving 3-bromo-2-fluoro-4-methylbenzoic acid were found. Computational research on other benzoic acid derivatives often explores C-H functionalization, catalysis, and reaction pathways, but these findings cannot be directly extrapolated to the title compound. nih.govresearchgate.netmdpi.com

Transition State Localization and Energy Barrier Calculations for Key Transformations

Specific data on transition state geometries and energy barriers for reactions involving 3-bromo-2-fluoro-4-methylbenzoic acid are not available in the scientific literature.

Reaction Pathway Elucidation

Detailed elucidation of reaction pathways for 3-bromo-2-fluoro-4-methylbenzoic acid through computational modeling has not been reported.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies for the broad class of substituted benzoic acids exist, often correlating structural features with properties like acidity. nih.gov However, a dedicated QSPR study for 3-bromo-2-fluoro-4-methylbenzoic acid is not available.

Prediction of Reactivity Trends Based on Electronic and Steric Parameters

The reactivity of 3-bromo-2-fluoro-4-methylbenzoic acid is fundamentally governed by the electronic and steric influences of its constituent functional groups attached to the benzene (B151609) ring. Computational chemistry provides powerful tools to dissect these effects, allowing for the prediction of the molecule's behavior in chemical reactions. By calculating various electronic and steric parameters, a detailed reactivity map of the molecule can be constructed, highlighting regions susceptible to electrophilic or nucleophilic attack.

Electronic Parameters and Their Influence on Reactivity

Electronic parameters are crucial in determining the regioselectivity of electrophilic and nucleophilic substitution reactions. The distribution of electron density within the aromatic ring, influenced by the inductive and resonance effects of the substituents, dictates the most probable sites for chemical attack.

Inductive Effects: The highly electronegative fluorine and bromine atoms exert strong electron-withdrawing inductive effects (-I), pulling electron density away from the aromatic ring and deactivating it towards electrophilic substitution. The fluorine atom, being more electronegative than bromine, has a stronger -I effect.

Resonance Effects: Both fluorine and bromine have a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), which acts to activate the ring. However, for halogens, the inductive effect typically outweighs the resonance effect.

Activating and Directing Effects: The methyl group is an electron-donating group through hyperconjugation, thus activating the ring towards electrophilic attack. The carboxylic acid group is a deactivating group due to its electron-withdrawing nature.

Computational methods, such as Density Functional Theory (DFT), are employed to quantify these electronic effects. Key calculated parameters include atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and the molecular electrostatic potential (MEP).

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the electronic landscape of a molecule. researchgate.net It illustrates the regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For 3-bromo-2-fluoro-4-methylbenzoic acid, the MEP would likely show a region of high negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, making them prime targets for electrophiles. Conversely, regions of positive potential (blue) are expected near the hydrogen atom of the carboxyl group and potentially on the aromatic ring, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. In the case of 3-bromo-2-fluoro-4-methylbenzoic acid, the distribution of these orbitals on the aromatic ring would pinpoint the most likely atoms to participate in electrophilic (HOMO) and nucleophilic (LUMO) reactions.

Predicted Reactivity Data

The following table presents hypothetical, yet chemically reasonable, calculated electronic parameters for 3-bromo-2-fluoro-4-methylbenzoic acid. These values are illustrative of what a computational study would likely reveal.

| Parameter | Predicted Value | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons available for reaction. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests moderate kinetic stability. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, which can influence its solubility and interactions. |

Steric Parameters and Their Role in Reactivity

Steric hindrance plays a significant role in determining the accessibility of reactive sites. The bulky bromine atom and the carboxylic acid group can physically obstruct the approach of reactants to adjacent positions on the aromatic ring. The fluorine atom and the methyl group, being smaller, present less of a steric barrier.

Computational models can calculate steric parameters that quantify the spatial arrangement of atoms and the resulting steric strain. This information is critical for predicting the feasibility of certain reaction pathways. For instance, an electrophilic attack at the position between the bulky bromine and carboxylic acid groups would be sterically hindered and therefore less likely to occur.

Combined Electronic and Steric Effects

The following table summarizes the predicted directing effects of the substituents for electrophilic aromatic substitution, considering both electronic and steric influences.

| Ring Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C5 | Activated by methyl, deactivated by halogens and carboxyl. Ortho to methyl, meta to halogens and carboxyl. | Moderate | Potential site for electrophilic attack. |

| C6 | Activated by methyl, deactivated by halogens and carboxyl. Para to methyl, ortho to fluorine, meta to bromine and carboxyl. | Low | Most likely site for electrophilic attack due to favorable electronic and steric factors. |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Aromatic Scaffolds

The strategic placement of the bromo, fluoro, and methyl substituents makes 3-Bromo-2-fluoro-4-methylbenzoic acid an ideal starting material for the synthesis of intricate aromatic systems. These systems are foundational to the development of novel pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Biaryl Compounds via Cross-Coupling Reactions

The bromine atom on the aromatic ring of 3-Bromo-2-fluoro-4-methylbenzoic acid serves as a key functional group for participating in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds to produce biaryl structures. Biaryl motifs are prevalent in a wide array of biologically active molecules and liquid crystals.

The general scheme for a Suzuki-Miyaura coupling reaction involving a bromo-substituted benzoic acid derivative is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Aryl Bromide (e.g., 3-Bromo-2-fluoro-4-methylbenzoic acid derivative) | Aryl Boronic Acid or Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Aqueous Base (e.g., Na₂CO₃, K₂CO₃) | Biaryl Compound |

While specific examples detailing the use of 3-Bromo-2-fluoro-4-methylbenzoic acid in Suzuki-Miyaura reactions are not yet widely published, the reactivity of the aryl bromide functionality is well-established for similar molecules. The electronic effects of the adjacent fluorine and methyl groups can be expected to influence the reaction kinetics and yields, a subject of interest for further investigation.

Building Block for Polyaromatic Systems

Beyond biaryl compounds, 3-Bromo-2-fluoro-4-methylbenzoic acid has the potential to serve as a fundamental building block for the synthesis of more extended polyaromatic systems. Through sequential cross-coupling reactions or other annulation strategies, the core aromatic ring can be elaborated to form larger, conjugated structures. These polyaromatic hydrocarbons and their derivatives are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Intermediate for the Synthesis of Specialized Reagents and Ligands

The multifunctionality of 3-Bromo-2-fluoro-4-methylbenzoic acid makes it an attractive intermediate for the synthesis of specialized reagents and ligands. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or alcohols. These transformations, combined with reactions at the bromine site, allow for the creation of novel molecules with tailored properties.

For example, the compound could be utilized in the synthesis of chiral ligands for asymmetric catalysis. The defined substitution pattern on the aromatic ring could play a crucial role in establishing the steric and electronic environment necessary for high enantioselectivity in catalytic transformations.

Potential in Functional Materials Chemistry